3-Bromo-2-chloro-6-fluoroaniline

Catalog No.
S2755815
CAS No.
1702023-23-1
M.F
C6H4BrClFN
M. Wt
224.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-6-fluoroaniline

CAS Number

1702023-23-1

Product Name

3-Bromo-2-chloro-6-fluoroaniline

IUPAC Name

3-bromo-2-chloro-6-fluoroaniline

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2

InChI Key

ASLOEQLGHNXAHJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)N)Cl)Br

Solubility

not available

3-Bromo-2-chloro-6-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFNC_6H_4BrClFN and a molecular weight of 224.46 g/mol. It features a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 2-position. The compound is characterized by its unique combination of halogen substituents, which influence its chemical reactivity and physical properties. It has a melting point of 61-62°C and a predicted boiling point of approximately 244.3°C.

While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ]. Additionally, searching scientific databases and literature yielded no significant findings related to its research applications.

Future Potential

Due to the presence of reactive functional groups like bromine, chlorine, and fluorine, 3-bromo-2-chloro-6-fluoroaniline could potentially hold promise in various research fields. These functional groups can participate in various chemical reactions, making the molecule a potential candidate for:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties, potentially in medicinal chemistry or materials science.
  • Chemical modification: As a reagent for introducing the bromo, chloro, and fluoro substituents onto other molecules, potentially for the development of new materials or functional molecules.
Typical for aniline derivatives, including:

  • Electrophilic Substitution: The presence of halogens can direct electrophiles to specific positions on the aromatic ring, making it susceptible to further substitutions.
  • Reduction Reactions: The amino group can be reduced to form amines or other derivatives.
  • Cross-Coupling Reactions: This compound can participate in coupling reactions to synthesize more complex organic molecules, particularly in medicinal chemistry.

The biological activity of 3-Bromo-2-chloro-6-fluoroaniline has been studied in various contexts. It may exhibit antimicrobial properties due to its structural characteristics that resemble known antibacterial agents. Additionally, it has potential applications in drug development, particularly in synthesizing compounds that interact with biological targets.

The synthesis of 3-Bromo-2-chloro-6-fluoroaniline typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2-fluoroaniline.
  • Bromination: Using N-bromosuccinimide (NBS), bromination occurs at the 3-position of the aniline derivative.
  • Chlorination: Subsequently, chlorination at the 6-position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
  • Purification: The crude product undergoes purification via recrystallization or chromatography to yield pure 3-Bromo-2-chloro-6-fluoroaniline .

3-Bromo-2-chloro-6-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Research: Used as a reagent in organic synthesis and as a probe in biological studies due to its reactive nature.

Studies have demonstrated that 3-Bromo-2-chloro-6-fluoroaniline can interact with various biological enzymes and receptors, potentially leading to metabolic transformations such as hydroxylation or acetylation. These interactions are crucial for understanding its pharmacokinetics and biological effects.

Several compounds share structural similarities with 3-Bromo-2-chloro-6-fluoroaniline, highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Differences
2-Bromo-4-chloro-6-fluoroaniline195191-47-00.89Different halogen positions on the benzene ring
2-Bromo-6-chloro-4-fluoroaniline201849-14-10.89Variation in halogen placement
3-Bromo-2-chloro-5,6-difluoroaniline1616244-35-90.84Additional fluorine substituents

These compounds illustrate variations in halogen positioning and substitution patterns that affect their chemical behavior and potential applications .

3-Bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is a trihalogenated aromatic amine characterized by its substituents at the 2-, 3-, and 6-positions of a benzene ring. Its systematic IUPAC name reflects the positions of bromine (3), chlorine (2), and fluorine (6) relative to the amine group. The molecular formula C₆H₄BrClFN and molecular weight of 224.46 g/mol define its structural and molar properties.

The compound’s chemical structure features a planar aromatic ring with three electron-withdrawing halogen substituents. Bromine occupies the meta-position relative to chlorine, while fluorine is positioned ortho to the amine group. This regioselective substitution pattern influences its electronic properties and reactivity in synthetic transformations.

PropertyValue
CAS Number1702023-23-1
Molecular FormulaC₆H₄BrClFN
Molecular Weight224.46 g/mol
InChI KeyASLOEQLGHNXAHJ-UHFFFAOYSA-N
SMILESNC1=C(F)C=CC(Br)=C1Cl
Physical StateSolid (ambient temperature)

Structural Variants and Derivatives

A notable derivative, N-BOC-protected 3-bromo-2-chloro-6-fluoroaniline (CAS 1820673-55-9), is synthesized by introducing a tert-butoxycarbonyl (BOC) group to the amine, enhancing stability for subsequent reactions. This modification exemplifies strategies to modulate reactivity in complex syntheses.

Historical Development and Discovery

While direct historical records for 3-bromo-2-chloro-6-fluoroaniline are limited, its emergence aligns with advancements in organohalogen chemistry. The synthesis of halogenated anilines gained prominence in the mid-19th century following William Perkin’s discovery of aniline dyes, which spurred industrial interest in coal-tar derivatives.

Modern methods for preparing such compounds often involve:

  • Sequential Halogenation: Introducing halogens via electrophilic substitution, leveraging directing effects of existing substituents.
  • Protective Group Strategies: Using BOC or other groups to control reactivity during multi-step syntheses.
  • Catalytic Cross-Coupling: Utilizing palladium or nickel catalysts to functionalize aromatic rings.

For example, a patent describes the synthesis of 2-bromo-6-fluoroaniline intermediates through sulfonylation and bromination steps, highlighting the generality of such approaches.

Significance in Organohalogen Chemistry

3-Bromo-2-chloro-6-fluoroaniline exemplifies the versatility of organohalogen compounds in synthetic and applied chemistry. Its trihalogenated structure enables diverse reactivity, including:

Reactivity in Synthetic Transformations

  • Cross-Coupling Reactions: Bromine and chlorine substituents serve as leaving groups in Suzuki-Miyaura or Ullmann couplings, enabling biaryl or heteroaryl formation.
  • Fluorine Substitution: The fluorine atom’s electronegativity activates the ring for nucleophilic aromatic substitution, particularly at the para-position relative to the amine.
  • Amine Functionalization: The primary amine can undergo alkylation, acylation, or diazotization, though steric hindrance from adjacent halogens may limit reactivity.

Applications in Materials Science and Pharmaceuticals

The compound’s structural complexity positions it as a precursor for:

  • Agrochemicals: Halogenated anilines are key intermediates in herbicides and fungicides due to their bioactivity.
  • Polymer Synthesis: Fluorinated aromatics are used in high-performance polymers for electrical insulation and thermal stability.
  • Drug Discovery: Trihalogenated scaffolds are explored in kinase inhibitors and antimicrobial agents, where halogens enhance binding affinity and metabolic stability.

Comparative Reactivity with Analogues

CompoundCAS NumberKey Reactivity
3-Bromo-6-chloro-2-fluoroaniline943830-81-7Bromine at meta-position; similar coupling potential
2-Bromo-3-chloro-6-fluoroaniline1694842-86-8Alternative regioisomer with distinct electronic effects
3-Bromo-5-chloro-2-fluoroaniline1269232-95-2Fluorine at para-position; altered substitution patterns

These analogues highlight the impact of positional isomerism on reactivity and applications.

XLogP3

2.7

Dates

Modify: 2023-08-17

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